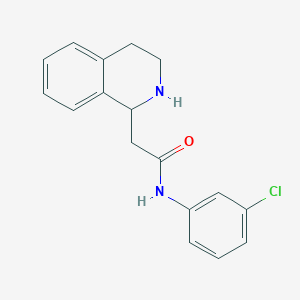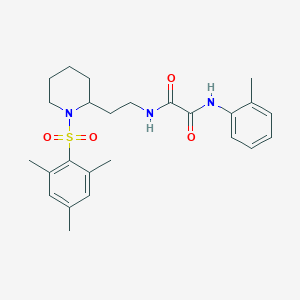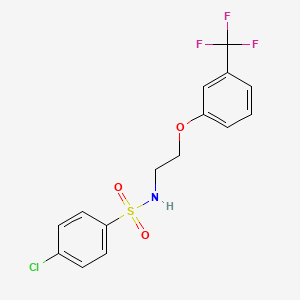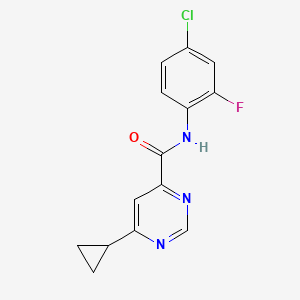
N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide is a chemical compound that belongs to the class of acetamides. It features a 3-chlorophenyl group and a tetrahydroisoquinoline moiety, which are connected via an acetamide linkage. Compounds of this nature are often studied for their potential pharmacological properties and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.
Introduction of the Acetamide Group: The acetamide linkage can be introduced by reacting the tetrahydroisoquinoline derivative with an acyl chloride or anhydride in the presence of a base.
Chlorination: The chlorophenyl group can be introduced through electrophilic aromatic substitution using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions could potentially reduce the acetamide group to an amine.
Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
科学研究应用
N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor interactions and enzyme inhibition.
Medicine: Exploration of its pharmacological properties, such as potential anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
作用机制
The mechanism of action of N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide would depend on its specific biological target. It may interact with receptors or enzymes, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)ethanamide: Similar structure with an ethanamide linkage.
N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)propionamide: Similar structure with a propionamide linkage.
Uniqueness
N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide may exhibit unique pharmacological properties due to the specific arrangement of its functional groups, which can influence its binding affinity and selectivity towards biological targets.
属性
IUPAC Name |
N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-13-5-3-6-14(10-13)20-17(21)11-16-15-7-2-1-4-12(15)8-9-19-16/h1-7,10,16,19H,8-9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWCWCMSJVIGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine](/img/structure/B2588264.png)
![N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2588268.png)


![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2588271.png)
![4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2588275.png)
![7-bromo-4-(4-bromobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2588276.png)
![Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate](/img/structure/B2588279.png)

![methyl 2-(8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2588281.png)
![N-(3-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2588282.png)
![2,2-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B2588283.png)
![4-[2-(4-Methoxyphenyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2588284.png)
